2-amino-6-chloro-1H-pyrimidin-4-one
Description
Properties
IUPAC Name |
2-amino-6-chloro-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWACOJLJYUFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=NC1=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of Pyrimidine Precursors
A common strategy involves introducing chlorine at the 6-position of preformed pyrimidine rings. For example, 2-amino-4-hydroxypyrimidine derivatives undergo chlorination using agents like thionyl chloride () or phosphorus oxychloride (). In a protocol adapted from quinazoline synthesis, heating 2-amino-4-hydroxy-6-methylpyrimidine with at reflux (70–80°C) for 4–6 hours yields the chlorinated product. This method achieves ~85% purity, necessitating subsequent purification via recrystallization.
Alkali Metal-Mediated Chlorination
Patents by and describe chlorination via displacement reactions using alkali metal alkoxides. While these methods primarily target alkoxy-substituted pyrimidines, analogous conditions can be applied to introduce chlorine. For instance, reacting 2-amino-4,6-dihydroxypyrimidine with sodium methoxide in acetone at 15–40°C facilitates selective chlorination at the 6-position, followed by distillation to remove solvents and precipitation with water. Yields of >95% are reported for related compounds, suggesting scalability for 2-amino-6-chloro derivatives.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times while improving yields. A study demonstrates the synthesis of 2-amino-4-chloropyrimidine derivatives by heating 2-amino-4-hydroxypyrimidine with substituted amines in anhydrous propanol at 120–140°C for 15–30 minutes. Adapting this method, replacing amines with chlorinating agents (e.g., ) under microwave conditions could yield the target compound in >90% purity.
Solvent and Catalyst Optimization
Polar aprotic solvents like dimethylformamide (DMF) enhance microwave absorption, facilitating uniform heating. Triethylamine () serves as a catalyst, neutralizing HCl byproducts and shifting equilibrium toward product formation. Post-reaction, extraction with ethyl acetate and drying with yield crystalline products suitable for direct use.
Cyclization Approaches
Condensation of Chlorinated Building Blocks
Cyclization of chlorinated precursors with urea or thiourea derivatives offers a route to the pyrimidine ring. For example, reacting 3-chloro-2-cyanoacetamide with guanidine in ethanol at 80°C forms the pyrimidine core, with subsequent oxidation introducing the 4-keto group. This method, while multi-step, ensures regioselective chlorination and avoids competing side reactions.
One-Pot Synthesis
Purification and Isolation Techniques
Solvent Distillation and Precipitation
Post-reaction, polar aprotic solvents like acetone are distilled off (>30% removal) to concentrate the product. Adding water precipitates the compound, which is isolated via filtration and washed with cold water to remove residual salts. This method achieves >98% purity for analogous compounds.
Activated Carbon Treatment
Impurities such as colored byproducts are removed by stirring the crude product with activated carbon at 20–60°C for 1 hour. Filtration through a celite bed yields a white crystalline solid, as demonstrated in patents for related pyrimidines.
Recrystallization
Recrystallization from ethanol/water mixtures (3:1 v/v) further enhances purity. Slow cooling to 4°C promotes large crystal formation, minimizing occluded solvents.
Comparative Analysis of Preparation Methods
The table below evaluates key methods based on yield, reaction time, and scalability:
Key Observations :
-
Alkali metal-mediated methods offer the highest yields and purity, albeit requiring precise stoichiometric control.
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Microwave synthesis reduces reaction times by 75% compared to conventional heating.
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-based chlorination, while effective, generates corrosive byproducts, complicating large-scale operations .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-chloro-6-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a different pyrimidine derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-amino-4-chloro-6-oxopyrimidine, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-amino-4-chloro-6-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-6-hydroxypyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to therapeutic effects. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrimidinones
Table 1: Structural and Physical Comparison
Pyrazolo-Pyrimidine Derivatives
Table 2: Pyrazolo-Pyrimidines vs. Pyrimidinones
Key Differences :
- Planarity: Pyrazolo-pyrimidines exhibit fused-ring systems, enhancing π-π interactions with biological targets compared to monocyclic pyrimidinones .
- Reactivity: The chloromethyl group in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine allows for further functionalization, unlike the amino-chloro group in pyrimidinones .
Thioxo and Hexahydro Derivatives
Table 3: Thioxo and Saturated Derivatives
Comparison :
Pharmacological Potential
- This compound: Likely serves as an intermediate for kinase inhibitors or antiviral agents, similar to pyrazolo-pyrimidines .
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine : Demonstrated antiproliferative activity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
